molecular formula C86H150N22O27S B8261192 beta-Amyloid (1-43)

beta-Amyloid (1-43)

Cat. No.: B8261192
M. Wt: 1956.3 g/mol
InChI Key: LBJNSYPWMXQDNQ-UHFFFAOYSA-N
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Description

Beta-Amyloid (1-43) is a peptide consisting of 43 amino acids derived from the amyloid precursor protein. It is a significant component of amyloid plaques found in the brains of individuals with Alzheimer’s disease. The accumulation and aggregation of beta-Amyloid peptides are believed to play a crucial role in the pathogenesis of Alzheimer’s disease, leading to neurodegeneration and cognitive decline .

Scientific Research Applications

Beta-Amyloid (1-43) has numerous applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-Amyloid (1-43) typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

Industrial production of beta-Amyloid (1-43) follows similar principles but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. The use of high-throughput purification techniques ensures the production of high-purity peptides suitable for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Beta-Amyloid (1-43) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Beta-Amyloid (1-43) exerts its effects through several mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Beta-Amyloid (1-43)

Beta-Amyloid (1-43) is unique due to its specific amino acid sequence and its propensity to form highly neurotoxic aggregates. Its longer length compared to beta-Amyloid (1-40) and beta-Amyloid (1-42) may contribute to its distinct aggregation properties and biological effects .

Properties

IUPAC Name

2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[6-amino-2-[[4-amino-2-[[2-[[2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]-3-hydroxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C86H150N22O27S/c1-21-45(14)68(106-85(133)70(47(16)23-3)105-72(120)48(17)94-59(114)36-90-74(122)51(26-24-25-30-87)98-77(125)54(33-56(88)111)100-78(126)55(39-109)97-61(116)38-92-79(127)64(41(6)7)101-57(112)27-28-63(118)119)81(129)93-37-60(115)96-53(32-40(4)5)76(124)99-52(29-31-136-20)75(123)103-65(42(8)9)80(128)91-34-58(113)89-35-62(117)102-66(43(10)11)82(130)104-67(44(12)13)83(131)107-69(46(15)22-2)84(132)95-49(18)73(121)108-71(50(19)110)86(134)135/h40-55,64-71,109-110H,21-39,87H2,1-20H3,(H2,88,111)(H,89,113)(H,90,122)(H,91,128)(H,92,127)(H,93,129)(H,94,114)(H,95,132)(H,96,115)(H,97,116)(H,98,125)(H,99,124)(H,100,126)(H,101,112)(H,102,117)(H,103,123)(H,104,130)(H,105,120)(H,106,133)(H,107,131)(H,108,121)(H,118,119)(H,134,135)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJNSYPWMXQDNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C86H150N22O27S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1956.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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